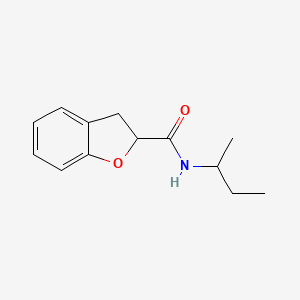
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, as it was found to increase endurance and reduce body fat in animal studies. However, due to its performance-enhancing properties, it has been banned by the World Anti-Doping Agency (WADA) since 2009.
Wirkmechanismus
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Upon activation, PPARδ increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, leading to increased energy expenditure and improved metabolic homeostasis.
Biochemical and Physiological Effects:
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects in animal studies. It increases endurance and exercise capacity by stimulating the production of mitochondria and promoting the use of fatty acids as an energy source. It also reduces body fat and improves insulin sensitivity by increasing the expression of genes involved in lipid metabolism and glucose uptake. Furthermore, it has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for PPARδ. It also has a long half-life and can be administered orally, making it convenient for animal studies. However, its use is limited by its banned status in sports and the potential for off-target effects, as PPARδ is expressed in various tissues and has multiple functions.
Zukünftige Richtungen
Despite its banned status, N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide continues to be an area of active research, with several potential future directions. These include the development of more selective and potent PPARδ agonists, the investigation of its effects on other metabolic and cardiovascular parameters, and the exploration of its neuroprotective effects in human studies. Moreover, the elucidation of its molecular mechanisms of action may lead to the identification of novel therapeutic targets for various diseases.
Synthesemethoden
The synthesis of N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide involves a multi-step process, starting with the reaction of 2-bromo-4-methylthiophene with 2,2,2-trifluoroethylamine to form 2-(2,2,2-trifluoroethylthio)-4-methylthiophene. This intermediate is then reacted with 2-(4-(2-(2-methylpropylamino)-2-oxoethyl)phenyl)acetic acid to yield N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular and metabolic diseases, cancer, and neurodegenerative disorders. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. Moreover, it has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-9(2)14-13(15)12-8-10-6-4-5-7-11(10)16-12/h4-7,9,12H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPADVVCZBPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2,3-dihydro-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)

![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)





